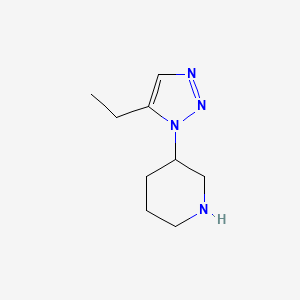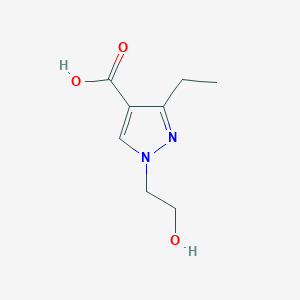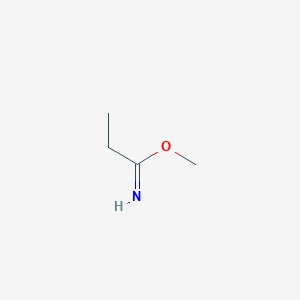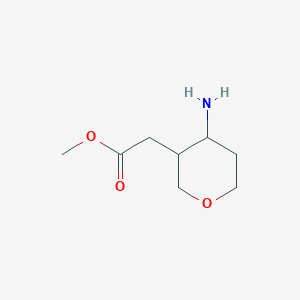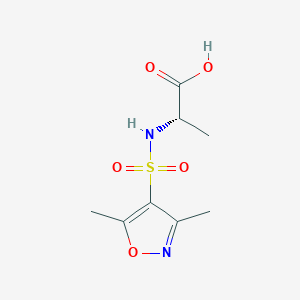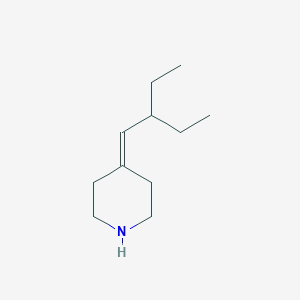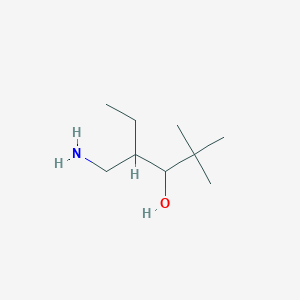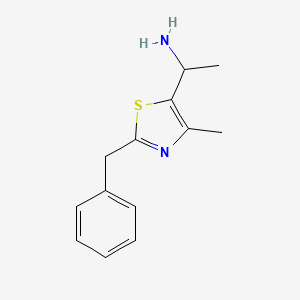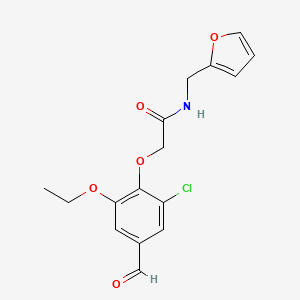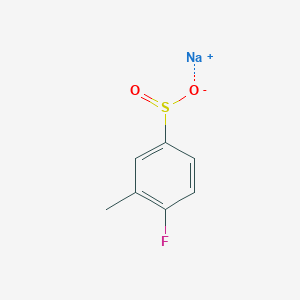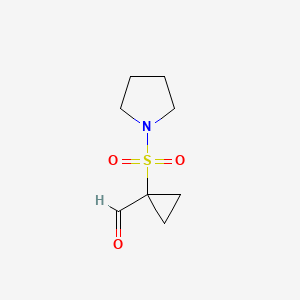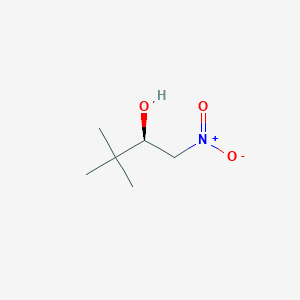
5-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the fluoroethyl group and the benzoxazol-2-one core imparts unique chemical properties to this molecule, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroethylamine with a suitable benzoxazole derivative in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, increased yield, and reduced production costs. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Compounds with new functional groups replacing the fluoroethyl group.
科学的研究の応用
5-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluoroethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
類似化合物との比較
Similar Compounds
- 5-Amino-3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 5-Amino-3-(2-bromoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 5-Amino-3-(2-iodoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Uniqueness
Compared to its analogs, 5-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibits unique properties due to the presence of the fluoroethyl group. This group imparts increased stability, lipophilicity, and bioavailability, making the compound more effective in various applications. Additionally, the fluoroethyl group enhances the compound’s ability to interact with biological targets, potentially leading to improved therapeutic outcomes.
特性
分子式 |
C9H9FN2O2 |
|---|---|
分子量 |
196.18 g/mol |
IUPAC名 |
5-amino-3-(2-fluoroethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H9FN2O2/c10-3-4-12-7-5-6(11)1-2-8(7)14-9(12)13/h1-2,5H,3-4,11H2 |
InChIキー |
GOCREEQYCRXIPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)N(C(=O)O2)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


